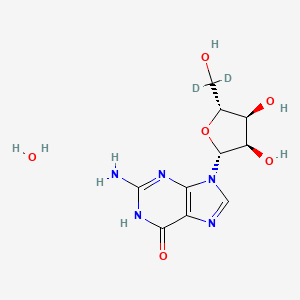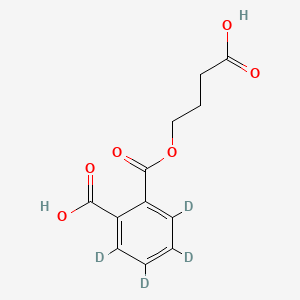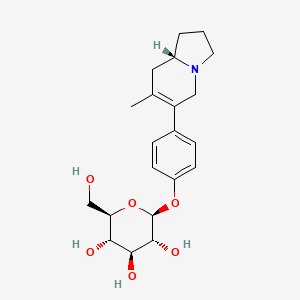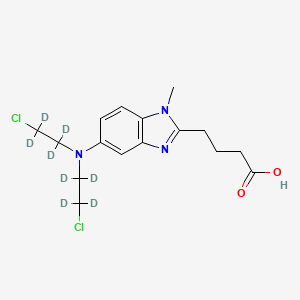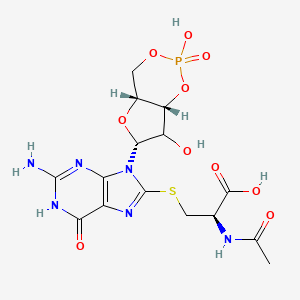
Cys-C-cGMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cys-C-cGMP, also known as Cysteine-Cyclic Guanosine Monophosphate, is a compound that plays a significant role in various biological processes. It is a derivative of cyclic guanosine monophosphate, a second messenger molecule that is involved in many physiological functions. This compound is particularly noted for its role in autophagy, a cellular process that degrades and recycles cellular components .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cys-C-cGMP typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequentially adding amino acids. The process can be enhanced using microwave-assisted techniques, which significantly reduce reaction times and improve yields . The synthesis involves protecting the thiol group of cysteine to prevent unwanted side reactions and then coupling it with cyclic guanosine monophosphate under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound can be automated using solid-phase synthesis techniques. This involves the use of specialized equipment that can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The process is optimized to ensure high purity and yield, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Cys-C-cGMP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function and stability in biological systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or air can be used to oxidize the thiol group of cysteine to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds back to thiol groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to modify the guanosine moiety.
Major Products Formed
The major products formed from these reactions include disulfide-bridged peptides and modified guanosine derivatives. These products are essential for the biological activity of this compound .
科学的研究の応用
Cys-C-cGMP has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
作用機序
Cys-C-cGMP exerts its effects by modulating the activity of guanylate cyclase-C, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This activation leads to an increase in intracellular cyclic guanosine monophosphate levels, which in turn regulates various signaling pathways involved in cellular processes such as autophagy and apoptosis . The compound specifically targets cysteine residues in proteins, leading to their modification and subsequent degradation via the autophagy pathway .
類似化合物との比較
Cys-C-cGMP is unique compared to other cyclic guanosine monophosphate derivatives due to its specific targeting of cysteine residues and its role in autophagy. Similar compounds include:
Cyclic Adenosine Monophosphate (cAMP): Another second messenger molecule, cAMP, regulates different signaling pathways and has distinct biological functions compared to cyclic guanosine monophosphate.
This compound stands out due to its dual role in signaling and protein modification, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C15H19N6O10PS |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamidopropanoic acid |
InChI |
InChI=1S/C15H19N6O10PS/c1-4(22)17-5(13(25)26)3-33-15-18-7-10(19-14(16)20-11(7)24)21(15)12-8(23)9-6(30-12)2-29-32(27,28)31-9/h5-6,8-9,12,23H,2-3H2,1H3,(H,17,22)(H,25,26)(H,27,28)(H3,16,19,20,24)/t5-,6+,8?,9-,12+/m0/s1 |
InChIキー |
PWWJZMYXXYLMOU-ANUWLWQLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
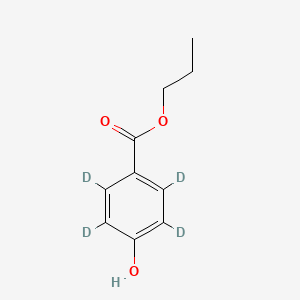
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
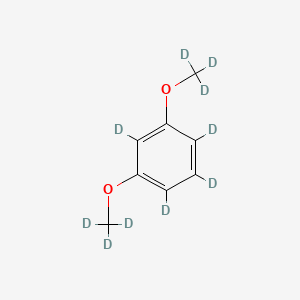
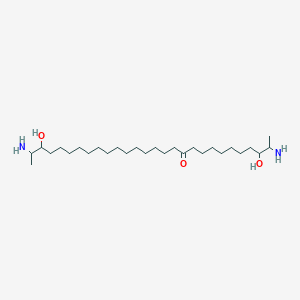
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
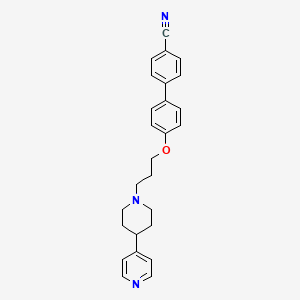
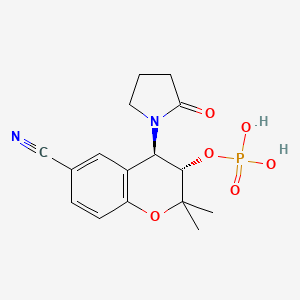
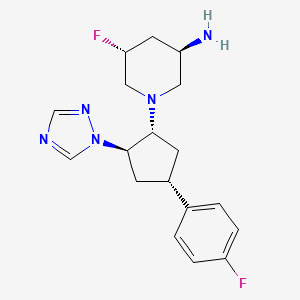
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
